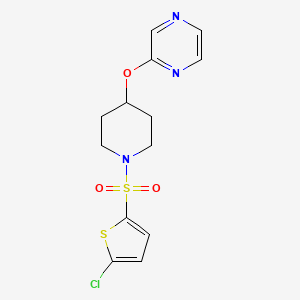

2-((1-((5-氯噻吩-2-基)磺酰基)哌啶-4-基)氧基)吡嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine” is a chemical compound . It is a derivative of piperidine , which is an important synthetic fragment for designing drugs .

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions . The current scientific literature suggests that intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is derived from its parent compound, piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These reactions lead to the formation of various piperidine derivatives .科学研究应用

生物和药理活性

与给定化学结构相关的化合物,尤其是吩噻嗪和吡嗪衍生物,表现出广泛的生物活性。最近的研究重点关注了吩噻嗪衍生物在表现出有希望的抗菌、抗真菌、抗癌、抗病毒、抗炎、抗疟疾、抗丝虫病、杀锥虫、抗惊厥、镇痛、免疫抑制和多药耐药逆转特性方面的潜力。这些活性源于它们通过药效基团、多环环系相互作用以及增强膜渗透的亲脂性与生物系统的相互作用 (Pluta, Morak-Młodawska, & Jeleń, 2011)。

吡嗪衍生物是另一种相关的类别,因其多样的药理作用而得到认可,包括抗菌、抗糖尿病、抗癌和心血管益处。它们的结构多样性引起了人们对合成用于各种治疗应用的新型化合物的广泛研究兴趣 (Ferreira & Kaiser, 2012)。

有机电子学中的合成和应用

与吡嗪结构密切相关的喹唑啉和嘧啶衍生物的合成和应用已得到广泛探索,以了解它们在电子器件、发光元件、光电转换元件和图像传感器中的潜力。这些材料将喹唑啉和嘧啶片段结合到 π 扩展共轭体系中,显示出创造新型光电材料的重大希望,包括有机发光二极管 (OLED)、非线性光学材料和比色 pH 传感器 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

催化和有机合成

杂环 N-氧化物衍生物在结构复杂性上与查询化合物相似,已在催化和有机合成中显示出相当大的效用。这些化合物作为合成复杂分子的多功能中间体,在不对称催化和作为金属配合物中的配体方面显示出潜力,强调了它们在推进化学合成和药物化学中的重要性 (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019)。

作用机制

Target of Action

The primary target of the compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The action of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine on GPR119 affects the insulin signaling pathway and the incretin pathway . These pathways are crucial for glucose homeostasis and their modulation can have significant effects on the management of type 2 diabetes .

Pharmacokinetics

The compound was shown to be efficacious in both acute and chronic in vivo rodent models of diabetes , suggesting favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine’s action include increased insulin release from pancreatic β-cells and enhanced GLP-1 secretion from enteroendocrine cells . These effects contribute to improved glucose homeostasis and potential therapeutic benefits in type 2 diabetes .

属性

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3S2/c14-11-1-2-13(21-11)22(18,19)17-7-3-10(4-8-17)20-12-9-15-5-6-16-12/h1-2,5-6,9-10H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSXNAYAXESFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)

ammoniumolate](/img/structure/B2725225.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)

![N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2725229.png)

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)